molecular formula C22H18ClN3O2 B278594 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide

Numéro de catalogue B278594
Poids moléculaire: 391.8 g/mol
Clé InChI: RLRVMYUBNJGMSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide, also known as BIX-01294, is a small molecule inhibitor of the histone methyltransferase G9a. It was first identified in 2007 as a potential therapeutic agent for cancer and other diseases. Since then, BIX-01294 has been extensively studied in both in vitro and in vivo models, revealing its potential as a valuable tool for epigenetic research.

Mécanisme D'action

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide binds to the SET domain of G9a, preventing its interaction with the cofactor SAM and inhibiting its methyltransferase activity. This leads to a decrease in H3K9 methylation and altered chromatin structure, ultimately resulting in changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit cell migration and invasion. It has also been shown to promote neuronal differentiation and protect against neurodegenerative diseases. Additionally, this compound has been demonstrated to enhance the reprogramming of somatic cells into induced pluripotent stem cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for G9a, which allows for targeted inhibition of H3K9 methylation. However, this compound has been reported to have off-target effects on other histone methyltransferases, such as GLP and PRMT1, which may limit its use in certain contexts. Additionally, the solubility and stability of this compound can be a challenge, requiring careful handling and storage.

Orientations Futures

There are several potential future directions for research involving N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide. One possibility is to further investigate its role in cancer therapy, particularly in combination with other epigenetic inhibitors or chemotherapeutic agents. Another direction is to explore its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, which are characterized by epigenetic dysregulation. Additionally, the development of more potent and selective G9a inhibitors may lead to improved therapeutic options for a variety of diseases.

Méthodes De Synthèse

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-chlorophenol with 2-bromoacetophenone, followed by condensation with 2-methyl-1,2-diaminobenzene and subsequent acetylation with acetic anhydride and acetic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Applications De Recherche Scientifique

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been widely used in epigenetic research to investigate the role of G9a in various biological processes, including gene expression, cell differentiation, and tumorigenesis. It has been shown to selectively inhibit G9a-mediated H3K9 methylation, leading to altered chromatin structure and gene expression. This compound has also been used to study the effects of G9a inhibition on cancer cell growth and metastasis, as well as on the development of neurological disorders such as Huntington's disease.

Propriétés

Formule moléculaire

C22H18ClN3O2

Poids moléculaire

391.8 g/mol

Nom IUPAC

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C22H18ClN3O2/c1-14-10-11-15(22-25-17-7-3-4-8-18(17)26-22)12-19(14)24-21(27)13-28-20-9-5-2-6-16(20)23/h2-12H,13H2,1H3,(H,24,27)(H,25,26)

Clé InChI

RLRVMYUBNJGMSB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)COC4=CC=CC=C4Cl

SMILES canonique

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)COC4=CC=CC=C4Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.